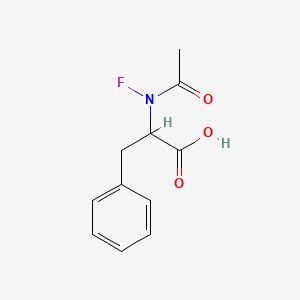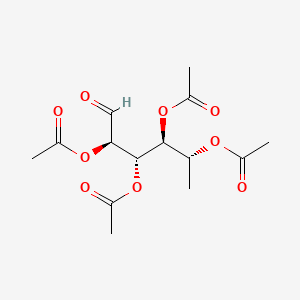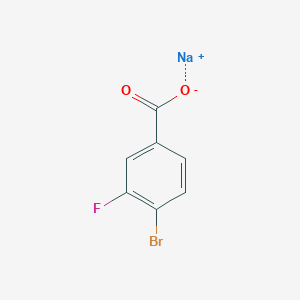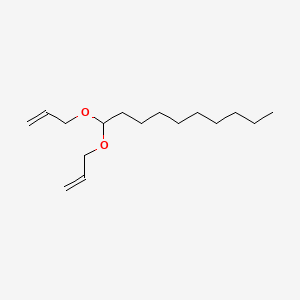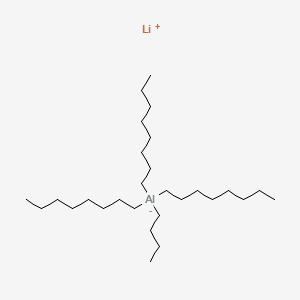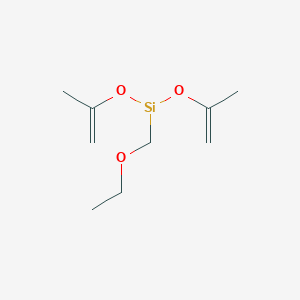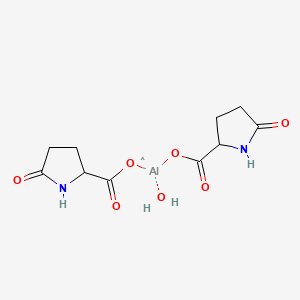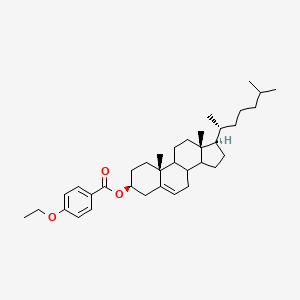
Cholest-5-en-3beta-yl p-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3beta-yl p-ethoxybenzoate is a chemical compound with the molecular formula C36H54O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-ethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate typically involves the esterification of cholesterol with p-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl p-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol or its derivatives.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Cholest-5-en-3beta-yl p-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cell membrane studies due to its cholesterol backbone.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cholest-5-en-3beta-yl p-ethoxybenzoate is largely dependent on its structural properties. As a cholesterol derivative, it can interact with cell membranes, potentially altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing p-ethoxybenzoic acid, which may have its own biological effects. The molecular targets and pathways involved would depend on the specific context of its application, such as in drug delivery or material science.
Comparison with Similar Compounds
Cholest-5-en-3beta-yl p-ethoxybenzoate can be compared with other similar compounds, such as:
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Cholest-5-en-3beta-yl acetate: An ester of cholesterol with acetic acid.
Cholest-5-en-3beta-yl benzoate: An ester of cholesterol with benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological systems. The ethoxy group may provide different solubility and stability properties compared to other similar compounds.
Properties
CAS No. |
41484-50-8 |
|---|---|
Molecular Formula |
C36H54O3 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1 |
InChI Key |
GWKCVFRJJDJPRJ-WOEBQQPMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


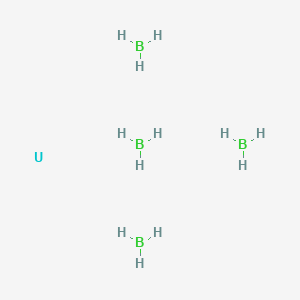
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
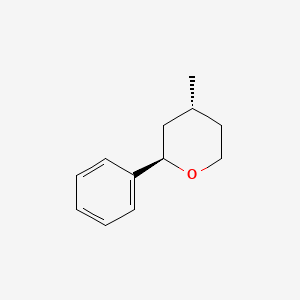
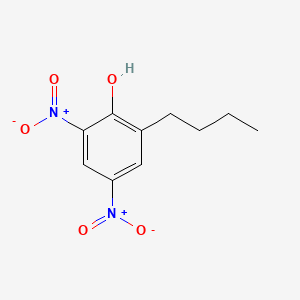
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
